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Compound of Interest

Compound Name: AMP-Deoxynojirimycin

Cat. No.: B110050 Get Quote

This guide provides a comprehensive comparison of N-(5-adamantane-1-yl-methoxy-pentyl)-

deoxynojirimycin (AMP-DNM) as a specific inhibitor for the non-lysosomal glucosylceramidase,

GBA2. Designed for researchers, scientists, and drug development professionals, this

document outlines the experimental data supporting its potency and selectivity, compares it

with alternative inhibitors, and provides detailed experimental protocols for its validation.

Introduction to GBA2
Glucosylceramidase beta 2 (GBA2) is a non-lysosomal enzyme that catalyzes the hydrolysis of

glucosylceramide (GlcCer) into glucose and ceramide.[1] Located at the cytosolic face of the

endoplasmic reticulum and Golgi apparatus, GBA2 is crucial for a lysosome-independent

pathway of GlcCer metabolism.[2][3] Dysregulation of GBA2 has been linked to neurological

disorders such as hereditary spastic paraplegia and autosomal-recessive cerebellar ataxia.[1]

[4] The development of potent and specific inhibitors is therefore critical for studying the

physiological roles of GBA2 and exploring its therapeutic potential. AMP-DNM, a hydrophobic

derivative of deoxynojirimycin, has emerged as a leading tool compound for this purpose.[5]

Inhibitory Profile of AMP-DNM
AMP-DNM is a reversible iminosugar designed with a large hydrophobic adamantane group,

which promotes membrane insertion and dramatically increases its inhibitory capacity against

the membrane-associated GBA2 enzyme.[5][6]
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The efficacy and selectivity of AMP-DNM have been quantified through extensive enzymatic

and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its

high potency for GBA2 compared to other related enzymes.

Table 1: Comparative IC50 Values of AMP-DNM and Other Inhibitors

Compound GBA2
GBA1
(Lysosomal)

Glucosylceram
ide Synthase
(GCS)

ER α-
Glucosidases

AMP-DNM ~0.3 - 2.0 nM[6] 160 nM 25 nM[6]
>200,000 nM
(>0.2 mM)[6]

N-butyl-DNJ

(Miglustat)
150 - 300 nM

74,000 nM (74

µM)

25,000 nM (25

µM)[6]
-

Conduritol B

Epoxide (CBE)

Inactivates, but

less efficiently

than GBA1

Irreversible

Inactivator (IC50

= 110 µM)

- -

Data compiled from multiple sources. Values represent approximate IC50 and can vary based
on assay conditions.

As shown in Table 1, AMP-DNM inhibits GBA2 at low nanomolar concentrations, demonstrating

over 80-fold selectivity for GBA2 over the lysosomal GBA1 and approximately 12-fold

selectivity over GCS.[6] Its effect on ER alpha-glucosidases is negligible at concentrations

effective for GBA2 inhibition.[6]

GBA2 Signaling Pathway and Inhibition
GBA2 plays a key role in regulating the cellular levels of glucosylceramide, a precursor for

complex glycosphingolipids and a signaling molecule in its own right.[2] By hydrolyzing GlcCer,

GBA2 increases the pool of ceramide, another important second messenger. AMP-DNM blocks

this conversion.
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Caption: GBA2-mediated hydrolysis of Glucosylceramide and its inhibition by AMP-DNM.

Experimental Validation Protocols
Validating AMP-DNM as a specific GBA2 inhibitor involves a series of biochemical and cell-

based assays.

In Vitro Enzyme Activity Assay
This assay measures the direct inhibitory effect of AMP-DNM on GBA2 enzymatic activity in

cell or tissue lysates using a fluorogenic substrate.

Protocol:

Homogenate Preparation: Prepare cell or tissue homogenates in a suitable buffer (e.g., 150

mM McIlvaine buffer, pH 5.8).[7]

GBA1 Inhibition (Optional but Recommended): To specifically measure GBA2 activity, pre-

incubate the homogenate with an irreversible GBA1 inhibitor like Conduritol β Epoxide (CBE)

(e.g., 1 mM for 30 minutes at room temperature).[7]
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Inhibitor Incubation: Add varying concentrations of AMP-DNM to the GBA1-inhibited lysate

and incubate for a defined period (e.g., 30 minutes).

Enzymatic Reaction: Initiate the reaction by adding a fluorogenic substrate, such as 4-

methylumbelliferyl-β-D-glucopyranoside (4MU-β-D-Glc), at a final concentration of ~3.7 mM.

[7]

Incubation: Incubate the reaction mixture for 1 hour at 37°C.

Reaction Termination: Stop the reaction by adding a high pH stop buffer (e.g., glycine/NaOH

buffer).

Fluorescence Measurement: Measure the fluorescence of the released 4-

methylumbelliferone (4MU) product using a fluorometer (Excitation: ~365 nm, Emission:

~445 nm).

Data Analysis: Plot the percentage of inhibition against the logarithm of AMP-DNM

concentration to determine the IC50 value.

Caption: Workflow for the in vitro GBA2 enzyme activity assay.

Intact Cell-Based Assay
This assay validates the inhibitor's efficacy and cell permeability in a physiological context.

Protocol:

Cell Culture: Culture human cells (e.g., melanoma cells or macrophages) under standard

conditions.[6]

Inhibitor Treatment: Treat the intact cells with a range of AMP-DNM concentrations (e.g.,

from 0.1 nM to 100 nM) for a specified duration.

Cell Lysis: After incubation, wash the cells and prepare cell homogenates.

Enzyme Activity Measurement: Measure the residual GBA2 activity in the lysates. To

distinguish GBA2 from GBA1, one can use a fluorescently labeled substrate like C6-NBD-
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glucosylceramide and assay conditions that favor GBA2 (e.g., absence of detergents like

sodium taurocholate).[6]

Data Analysis: Determine the IC50 value by plotting the remaining GBA2 activity against the

AMP-DNM concentration used to treat the intact cells.[6]
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Caption: Workflow for the intact cell-based GBA2 inhibition assay.

Comparison with Alternative Compounds
AMP-DNM's value as a research tool is best understood when compared to other commonly

used β-glucosidase inhibitors.
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Table 2: Feature Comparison of GBA Inhibitors

Feature
AMP-
Deoxynojirimycin
(AMP-DNM)

N-butyl-DNJ
(Miglustat)

Conduritol B
Epoxide (CBE)

Primary Target GBA2
Glucosylceramide
Synthase (GCS)

GBA1 (Lysosomal)

GBA2 Potency
Very High (IC50 ~0.3-

2 nM)[6]

Moderate (IC50 ~150-

300 nM)

Low (inactivates

inefficiently)

Selectivity Profile

Highly selective for

GBA2 over GBA1 and

other glucosidases[6]

Inhibits GCS, GBA2,

and GBA1 with

varying potency[6]

Highly selective for

GBA1

Mode of Inhibition
Reversible,

Competitive

Reversible,

Competitive
Irreversible, Covalent

Primary Use Case

Specific

pharmacological

inhibition of GBA2 in

vitro and in vivo

Broad inhibition of

glycosphingolipid

biosynthesis

Discriminating GBA1

vs. GBA2 activity in

vitro; GBA1 knockout

model[7]

Conclusion
The experimental data robustly validate AMP-deoxynojirimycin as a potent and highly specific

inhibitor of GBA2. Its nanomolar potency and significant selectivity over the lysosomal GBA1

and glucosylceramide synthase make it an invaluable tool for dissecting the specific functions

of non-lysosomal glucosylceramide metabolism. For researchers investigating the cellular roles

of GBA2 or exploring it as a therapeutic target, AMP-DNM provides a level of specificity that is

unmatched by broader-spectrum inhibitors like Miglustat or irreversible agents like CBE.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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